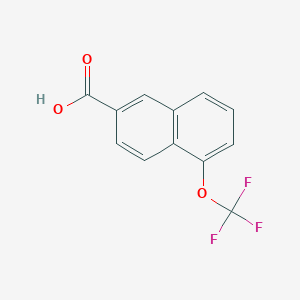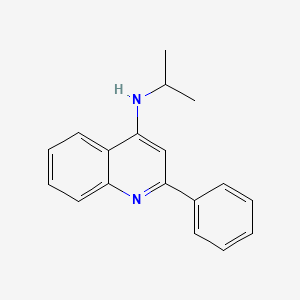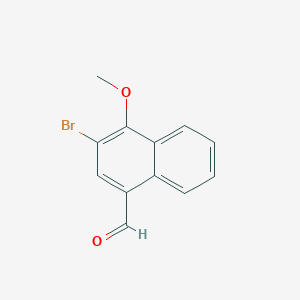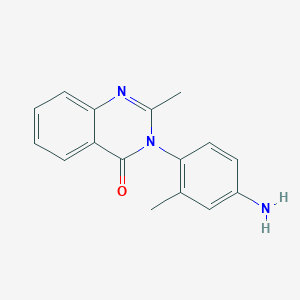![molecular formula C10H12N6O3 B11856966 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine CAS No. 918334-40-4](/img/structure/B11856966.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine is a chemical compound with a molecular formula of C10H12N6O3 It is a derivative of glycine, an amino acid, and features a purine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine typically involves the reaction of 6-(methylamino)purine with glycine under specific conditions. The process may include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
科学的研究の応用
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in cellular processes and as a tool for investigating biochemical pathways.
Medicine: It is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine include:
- N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}alanine
- N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}valine
- N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}leucine
Uniqueness
This compound is unique due to its specific structure, which combines a purine ring with a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
918334-40-4 |
|---|---|
分子式 |
C10H12N6O3 |
分子量 |
264.24 g/mol |
IUPAC名 |
2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-8)16(5-15-9)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,13,14)(H,18,19) |
InChIキー |
QGCXJDZIRKPZSE-UHFFFAOYSA-N |
正規SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)



![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)


![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)



